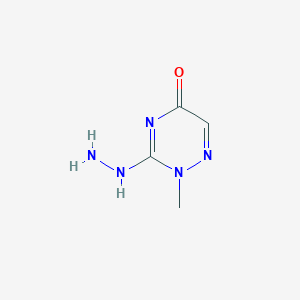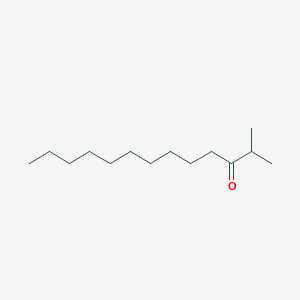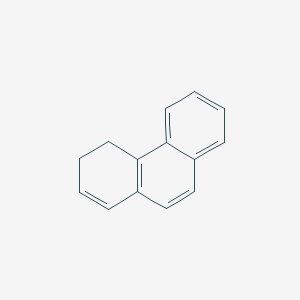
3,4-Dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydrophenanthrene is an organic compound with the molecular formula C14H12. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydrophenanthrene can be synthesized through several methods. One common approach involves the reduction of phenanthrene using hydrogen gas and a catalyst such as Raney nickel . Another method involves the intermolecular annulation of benzynes with allenes, which allows for the selective synthesis of dihydrophenanthrenes under controlled conditions .
Industrial Production Methods: The use of palladium-catalyzed Heck reactions has also been explored for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydrophenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid . Reduction reactions can convert it back to phenanthrene or other derivatives using reagents such as lithium aluminium hydride .
Common Reagents and Conditions:
Oxidation: Chromic acid, tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Hydrogen gas with Raney nickel, lithium aluminium hydride.
Substitution: Electrophilic halogenation using bromine, aromatic sulfonation with sulfuric acid.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene, phenanthrenesulfonic acids.
Scientific Research Applications
3,4-Dihydrophenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydrophenanthrene and its derivatives involves interactions with various molecular targets and pathways. For example, its cytotoxic effects on cancer cells are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation . The compound can also interact with enzymes involved in the metabolism of polycyclic aromatic hydrocarbons, influencing their degradation and detoxification .
Comparison with Similar Compounds
Phenanthrene: A parent compound with three fused benzene rings, used in the synthesis of various chemicals.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene, similar in structure to 3,4-Dihydrophenanthrene.
Dihydrostilbene Derivatives: Compounds with similar structural motifs, often studied for their biological activities.
Uniqueness: this compound is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. Its ability to undergo selective reactions and form specific derivatives makes it valuable for research and industrial applications .
Properties
CAS No. |
38399-10-9 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3,4-dihydrophenanthrene |
InChI |
InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-3,5-7,9-10H,4,8H2 |
InChI Key |
ZCDATJVTIPPOBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


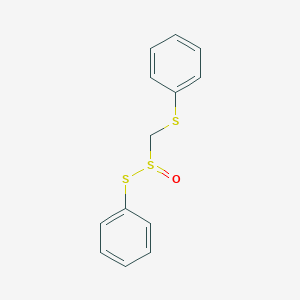
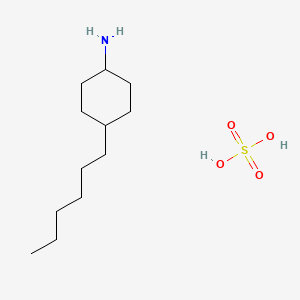
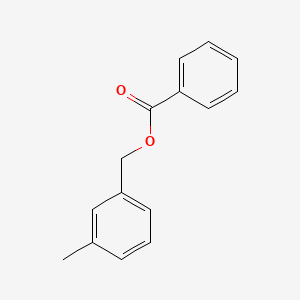
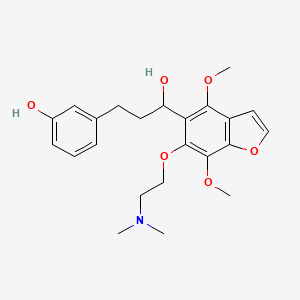

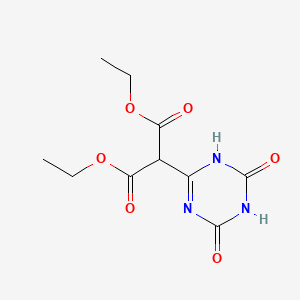
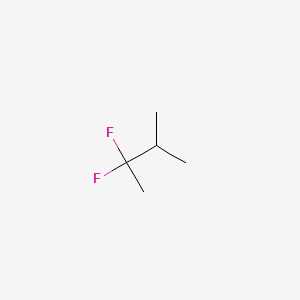
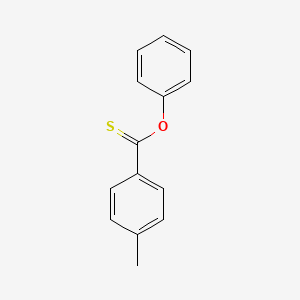
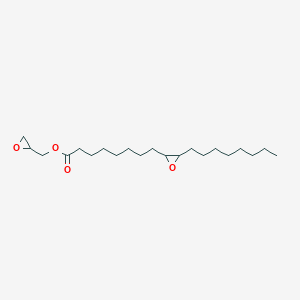
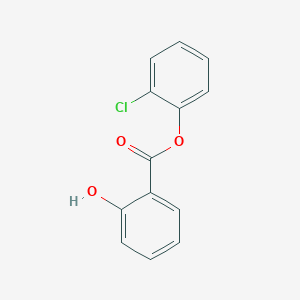
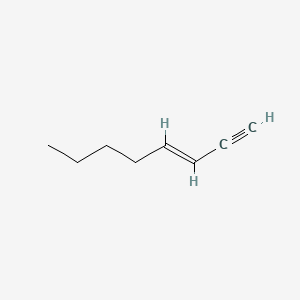
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
